3-Bromo-8-fluoro-2-methylquinoline
Overview
Description
3-Bromo-8-fluoro-2-methylquinoline is a useful research compound. Its molecular formula is C10H7BrFN and its molecular weight is 240.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinoline compounds are generally known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of bromo, fluoro, and methyl groups in the quinoline structure may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action .
Biochemical Pathways
Quinoline compounds are known to be involved in a variety of biochemical pathways, depending on their specific targets . The compound’s influence on these pathways can lead to downstream effects that contribute to its overall biological activity.
Pharmacokinetics
The compound’s molecular weight (24007) suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
The biological activity of quinoline compounds can result in various cellular effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-8-fluoro-2-methylquinoline. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
3-bromo-8-fluoro-2-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-8(11)5-7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCASVWWDPAOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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